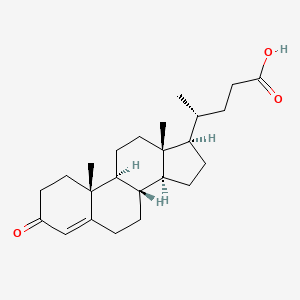
3-Oxochol-4-en-24-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a bile acid.
3-Oxochol-4-en-24-oic acid is a natural product found in Deltocyathus magnificus and Eleutherobia with data available.
Aplicaciones Científicas De Investigación
Biomarker for Liver Disease
Prognostic Indicator:
Research indicates that elevated levels of 3-oxochol-4-en-24-oic acid in urine serve as a significant prognostic marker for liver diseases. A study demonstrated that patients with deficiencies in 3-oxo-delta4-steroid 5beta-reductase and acute hepatic failure exhibited notably higher concentrations of this bile acid compared to healthy controls. The presence of this compound was linked to poor prognoses in patients suffering from various liver diseases, including neonatal cholestasis and biliary atresia .
Correlation with Liver Cirrhosis:
In another study, plasma levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid were found to correlate significantly with the severity of liver cirrhosis as measured by Child-Pugh and MELD scores. Elevated concentrations were observed in patients with advanced liver conditions, suggesting that these bile acids could serve as reliable indicators of liver function deterioration .
Clinical Research Applications
Diagnostic Tool:
The quantification of this compound using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) has been employed to assess bile acid profiles in clinical samples. This method allows for the differentiation between healthy individuals and those with liver dysfunction, thereby aiding in the diagnosis and monitoring of hepatobiliary diseases .
Fetal Bile Acid Studies:
In neonates, particularly those with severe cholestatic liver disease, the measurement of this bile acid is crucial for understanding metabolic pathways and potential genetic disorders affecting bile acid synthesis. Elevated levels in infants have been associated with autosomal recessive disorders affecting steroid metabolism .
Implications in Metabolic Disorders
Role in Obesity Studies:
Recent metabolomic studies have suggested that alterations in bile acid profiles, including this compound, may be linked to metabolic syndrome and obesity. The compound's presence is being investigated for its potential role in modulating lipid metabolism and insulin sensitivity, making it a candidate for further research into obesity-related pathologies .
Data Summary Table
Case Studies
-
Case Study on Urinary Bile Acids:
A cohort study involving infants showed that those who later developed severe liver disease had significantly higher urinary concentrations of this compound compared to healthy controls. This finding emphasizes its role as an early biomarker for predicting adverse outcomes in pediatric patients. -
Adult Liver Disease Study:
In a clinical trial assessing adult patients with varying degrees of liver cirrhosis, researchers found that plasma concentrations of 7α-hydroxy-3-oxochol-4-en-24-oic acid were consistently elevated in those with more severe disease states, reinforcing its potential as a diagnostic marker.
Propiedades
Fórmula molecular |
C24H36O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1 |
Clave InChI |
WCFIGQHNBJXROP-IHMUCKAYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Sinónimos |
3-oxochol-4-en-24-oic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















